Methyl 2,3-dihydroxy-5-methylbenzoate
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Overview
Description
Methyl 2,3-dihydroxy-5-methylbenzoate is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, featuring two hydroxyl groups and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-dihydroxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3-dihydroxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydroxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 2,3-dihydroxy-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2,3-dihydroxy-5-methylbenzoate involves its interaction with various molecular targets. In biological systems, it can induce apoptosis by activating the caspase cascade and inhibiting angiogenesis . The compound’s hydroxyl groups play a crucial role in its reactivity and interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dihydroxy-6-methylbenzoate
- Methyl 3,4-dihydroxy-5-methylbenzoate
- Methyl 2,3-dihydroxybenzoate
Uniqueness
Methyl 2,3-dihydroxy-5-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.
Properties
CAS No. |
87567-91-7 |
---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 2,3-dihydroxy-5-methylbenzoate |
InChI |
InChI=1S/C9H10O4/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4,10-11H,1-2H3 |
InChI Key |
JITDCMMXDJBYBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)O)C(=O)OC |
Origin of Product |
United States |
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